BenchChemオンラインストアへようこそ!

LB-60-OF61 hydrochloride

NAMPT inhibition Colorectal cancer MYC overexpression

LB-60-OF61 hydrochloride (CAS: 742064-38-6) is a pyrrolopyrimidine-based small molecule that acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate‑limiting enzyme in the NAD⁺ salvage pathway. The compound was originally identified in a phenotypic screen and has been characterized as a cytotoxic agent with preferential activity against cancer cell lines that overexpress the MYC oncogene.

Molecular Formula C29H31ClN6O2
Molecular Weight 531.0 g/mol
Cat. No. B12415018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB-60-OF61 hydrochloride
Molecular FormulaC29H31ClN6O2
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl
InChIInChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H
InChIKeyJKRUYOPCRGPAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LB-60-OF61 Hydrochloride Procurement Guide: NAMPT Inhibitor for MYC-Dependent Cancer Research


LB-60-OF61 hydrochloride (CAS: 742064-38-6) is a pyrrolopyrimidine-based small molecule that acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate‑limiting enzyme in the NAD⁺ salvage pathway [1]. The compound was originally identified in a phenotypic screen and has been characterized as a cytotoxic agent with preferential activity against cancer cell lines that overexpress the MYC oncogene [1]. The hydrochloride salt (C₂₉H₃₁ClN₆O₂, MW: 531.05 g/mol) is the standard research formulation, offering improved aqueous solubility for in vitro and cellular assays .

Why Off‑the‑Shelf NAMPT Inhibitors Cannot Substitute for LB‑60‑OF61 Hydrochloride in MYC‑Focused Studies


NAMPT inhibitors as a class show widely divergent selectivity profiles, cellular potencies, and resistance landscapes. For example, the clinical candidates FK866 (daporinad) and GMX1778 exhibit potent, broad‑spectrum NAMPT inhibition but lack the documented MYC‑selectivity signature that defines LB‑60‑OF61 [1][2]. Moreover, the CRISPR‑based chemogenomic profiling that established LB‑60‑OF61's on‑target mechanism and resistance pathways has not been systematically performed for most alternative NAMPT inhibitors, creating significant uncertainty regarding off‑target effects and biomarker applicability [1]. Procurement of a generic NAMPT inhibitor without these validation data therefore risks experimental irreproducibility and compromised interpretation in MYC‑driven cancer models.

Quantitative Differentiation: LB‑60‑OF61 Hydrochloride vs. Closest NAMPT Inhibitor Comparators


Potency in HCT116 Colorectal Cancer Cells: Comparable IC₅₀ with Distinct MYC Selectivity

LB-60-OF61 inhibits proliferation of HCT116 human colorectal carcinoma cells with an IC₅₀ of approximately 30 nM in a 384‑well format and 15 nM in 6‑well plates [1]. In comparison, the widely used NAMPT inhibitor FK866 (daporinad) achieves an EC₅₀ of 3.3 nM in the same HCT116 parental line [2]. Although FK866 is more potent on an absolute scale, LB-60-OF61 was specifically identified in a phenotypic screen for its selective cytotoxicity toward MYC‑overexpressing cell lines, a property not documented for FK866 or GMX1778 [1]. This selectivity makes LB-60-OF61 a more appropriate tool for probing MYC‑dependent NAMPT addiction.

NAMPT inhibition Colorectal cancer MYC overexpression

On‑Target Engagement: CRISPR Chemogenomic Profiling Confirms NAMPT as Primary Binding Partner

In a genome‑wide CRISPR/Cas9 haploinsufficiency screen (HIP) performed at an IC₃₀ dose of 10 nM, the NAMPT gene emerged as the top‑scoring, most significantly underrepresented hit, with optimal separation from background at day 14 [1]. No other gene achieved comparable depletion, indicating that NAMPT is the principal cellular target driving LB‑60‑OF61 cytotoxicity [1]. Orthogonal validation via chemoproteomics using an LB‑60‑OF61 affinity matrix demonstrated competition of binding by free compound (100 μM ND‑37‑Y030) with a log₁₀ fold change of −0.3 (50% competition) [1]. Furthermore, introduction of a NAMPT active‑site point mutation shifted the IC₅₀ of LB‑60‑OF61 by >150‑fold, whereas the IC₅₀ of the control chemotherapeutic doxorubicin remained unchanged [1]. These three orthogonal assays provide a level of target engagement certainty that is not available for most alternative NAMPT inhibitors.

Target validation CRISPR/Cas9 Chemogenomics

Distinct Resistance Signature: PARG, SIRT1, PFKP, and ACO2 as Synthetic Lethality Partners

Homozygous CRISPR profiling (HOP) at higher LB‑60‑OF61 doses (IC₅₀) revealed a unique set of resistance‑conferring genes including PARG (poly ADP‑ribose glycohydrolase), SIRT1, PFKP, ACO2, and EP300 [1]. These hits are largely involved in NAD⁺ consumption, recycling, or energy homeostasis, confirming that the compound's mechanism of action is intimately tied to NAD⁺ depletion [1]. In contrast, resistance profiles for FK866 and CHS‑828 (GMX1778) have been reported to involve distinct mutational hotspots in NAMPT itself (e.g., H191R, K342R) rather than the broader metabolic network identified for LB‑60‑OF61 [2]. This difference suggests that LB‑60‑OF61 may engage NAMPT in a manner that creates unique collateral vulnerabilities, offering opportunities for rational combination therapy.

Resistance mechanisms Synthetic lethality NAD⁺ metabolism

NAD⁺ Salvage Pathway Rescue: Nicotinic Acid Reverses Cytotoxicity

Addition of 10 μM nicotinic acid, a precursor for the alternative Preiss‑Handler NAD⁺ biosynthesis pathway, completely rescued growth inhibition induced by LB‑60‑OF61 [1]. This rescue is a hallmark of on‑target NAMPT inhibition and distinguishes genuine NAMPT inhibitors from compounds that deplete NAD⁺ through off‑target mechanisms. While nicotinic acid rescue has been demonstrated for other NAMPT inhibitors such as FK866 and GMX1778, the specific rescue concentration and kinetics may differ, and the data for LB‑60‑OF61 are explicitly documented in the primary literature [1][2].

NAD⁺ metabolism Rescue experiment On‑target validation

Chemical Scaffold Novelty: Pyrrolopyrimidine Core Distinct from Clinical NAMPT Inhibitors

LB‑60‑OF61 is built on a pyrrolopyrimidine core, which is chemically distinct from the cyanoguanidine (FK866), pyridinyl‑cyanoguanidine (GMX1778), or urea‑based (GNE‑617) scaffolds that dominate the NAMPT inhibitor landscape [1][2]. This structural divergence may underlie the compound's unique MYC‑selectivity profile and its distinct resistance signature. Molecular docking suggests that LB‑60‑OF61 occupies the NAM binding cavity adjacent to H191, a binding mode shared with some but not all NAMPT inhibitors [1]. Importantly, the pyrrolopyrimidine series represented by LB‑60‑OF61 has not been extensively optimized for clinical development, making the compound a valuable tool for exploring alternative NAMPT binding modes without the confounding influence of advanced lead optimization.

Medicinal chemistry Chemical probe Scaffold differentiation

Recommended Application Scenarios for LB‑60‑OF61 Hydrochloride Based on Quantitative Evidence


MYC‑Dependent Cancer Cell Line Profiling and Dependency Studies

LB‑60‑OF61's documented selectivity for MYC‑overexpressing cell lines makes it an ideal tool for panel screening of cancer cells with varying MYC status. Researchers can use the compound to correlate MYC amplification or protein expression with NAMPT inhibitor sensitivity, as originally demonstrated in the Novartis phenotypic screen [1]. The availability of a well‑characterized negative control (e.g., doxorubicin) and rescue agent (nicotinic acid) further strengthens experimental design.

CRISPR/Cas9 Chemogenomic Profiling and Target Deconvolution

Given that LB‑60‑OF61 was the first NAMPT inhibitor to be fully characterized using CRISPR‑based haploinsufficiency and homozygous profiling, it serves as a benchmark compound for laboratories developing or optimizing chemogenomic workflows [1]. Its defined IC₃₀ and IC₅₀ values in the HCT116‑Cas9 system provide ready‑to‑use parameters for dose‑response and time‑course experiments.

Combination Therapy Screening with NAD⁺ Metabolism Modulators

The identification of PARG, SIRT1, PFKP, and ACO2 as resistance‑conferring hits suggests that LB‑60‑OF61 creates specific metabolic vulnerabilities [1]. Investigators can exploit this information to screen for synthetic lethal partners—for example, combining LB‑60‑OF61 with inhibitors of poly(ADP‑ribose) glycohydrolase (PARG) or SIRT1 deacetylase—to achieve enhanced tumor cell killing.

Medicinal Chemistry and Tool Compound Development

The pyrrolopyrimidine core of LB‑60‑OF61 offers a distinct chemical starting point for SAR exploration [1]. Unlike FK866 or GMX1778, which have been extensively patented and advanced into clinical trials, LB‑60‑OF61 remains a relatively unexplored scaffold, allowing academic and industrial groups to generate novel intellectual property around NAMPT inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LB-60-OF61 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.